molecular formula C31H23N5O3S B5565782 N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide

N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B5565782
M. Wt: 545.6 g/mol
InChI Key: YLFUFPKHIXGYBB-UZWMFBFFSA-N
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Description

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound that features a triazole ring, a furan ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the furan ring: This step may involve a nucleophilic substitution reaction where the triazole derivative reacts with a furan-containing electrophile.

    Formation of the hydrazide linkage: This can be done by reacting the intermediate with hydrazine hydrate.

    Introduction of the naphthalene moiety: This step might involve a condensation reaction with a naphthalene-containing aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(phenylthio)acetohydrazide
  • N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(pyridin-2-yloxy)acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide lies in its specific structural features, such as the combination of triazole, furan, and naphthalene moieties, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N5O3S/c37-28(21-38-27-17-9-13-22-10-7-8-16-26(22)27)33-32-20-25-18-19-29(39-25)40-31-35-34-30(23-11-3-1-4-12-23)36(31)24-14-5-2-6-15-24/h1-20H,21H2,(H,33,37)/b32-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFUFPKHIXGYBB-UZWMFBFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)COC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)COC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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